molecular formula C11H11N3O3S B2387145 (E)-2-cyano-3-(5-nitrothiophen-3-yl)-N-propan-2-ylprop-2-enamide CAS No. 1390863-70-3

(E)-2-cyano-3-(5-nitrothiophen-3-yl)-N-propan-2-ylprop-2-enamide

Cat. No. B2387145
CAS RN: 1390863-70-3
M. Wt: 265.29
InChI Key: LBZJYSMRPBANDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Catalytic Reactions

In the domain of catalysis, poly(3,4-ethylenedioxythiophene) has been utilized for immobilizing metal particle catalysts and reagents for hydrogenation and electro-oxidation reactions (Sivakumar & Phani, 2011). Similarly, Pd nanoparticles supported on mesoporous graphitic carbon nitride showed high activity and selectivity in hydrogenation reactions (Wang et al., 2011).

Fluorescence Applications

Derivatization with specific compounds like 3-(Naphthalen-1-ylamino)propanoic acid enhances the fluorescence of amino acids, offering potential for biological assays (Frade et al., 2007). New fluorescent crosslinked aromatic polyamides containing thiophene and furane have been synthesized, displaying high emission fluorescence, which could be applicable in heat-sensitive devices (Sánchez et al., 2015).

Chemical Synthesis and Characterization

Chemical synthesis techniques have been developed for creating N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which exhibit colorimetric sensing capabilities for fluoride anions, indicating potential application in sensing technologies (Younes et al., 2020). The use of marine and terrestrial fungi for the enantioselective ene-reduction of similar compounds further demonstrates the green chemistry approach to synthesizing bioactive molecules (Jimenez et al., 2019).

Photoluminescence and Electrochemical Studies

The study of π-extended fluorene derivatives revealed high fluorescence quantum yields and unique solvatochromic behavior, suggesting applications in materials science for developing new fluorescent dyes (Kotaka et al., 2010). Additionally, the electrochemical oxidation of related compounds has been explored for generating new classes of photoluminescent materials (Ekinci et al., 2000).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) often provide this information .

properties

IUPAC Name

(E)-2-cyano-3-(5-nitrothiophen-3-yl)-N-propan-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-7(2)13-11(15)9(5-12)3-8-4-10(14(16)17)18-6-8/h3-4,6-7H,1-2H3,(H,13,15)/b9-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZJYSMRPBANDV-YCRREMRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=CC1=CSC(=C1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)/C(=C/C1=CSC(=C1)[N+](=O)[O-])/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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